5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS No.: 478257-87-3
Cat. No.: VC16162475
Molecular Formula: C16H13N5O3S
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478257-87-3 |
|---|---|
| Molecular Formula | C16H13N5O3S |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C16H13N5O3S/c1-24-13-7-4-6-11(9-13)15-18-19-16(25)20(15)17-10-12-5-2-3-8-14(12)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+ |
| Standard InChI Key | UBRAMFNRGSNXJU-LICLKQGHSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Fundamental Chemical Properties
The compound is identified by the CAS registry number 478257-87-3 and the molecular formula C₁₆H₁₃N₅O₃S, corresponding to a molecular weight of 355.4 g/mol. Its IUPAC name, 3-(3-methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione, reflects the integration of three key functional groups:
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A 1,2,4-triazole ring at the core.
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A 3-methoxyphenyl group at position 5.
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An (E)-2-nitrobenzylidene substituent at position 4.
The isomeric SMILES string (COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3N+[O-]) confirms the stereochemistry of the nitrobenzylidene moiety, which adopts an E configuration due to steric and electronic factors.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 478257-87-3 |
| Molecular Formula | C₁₆H₁₃N₅O₃S |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 3-(3-Methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| SMILES (Isomeric) | COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3N+[O-] |
Synthesis and Purification Strategies
Reaction Pathway
The synthesis involves three critical stages:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with appropriate carbonyl precursors generates the 1,2,4-triazole ring .
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Introduction of the Methoxyphenyl Group: Electrophilic substitution or nucleophilic aromatic substitution attaches the 3-methoxyphenyl moiety to position 5 of the triazole.
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Schiff Base Formation: Condensation of the primary amine on the triazole with 2-nitrobenzaldehyde yields the nitrobenzylidene substituent.
Optimization and Yield
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
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Catalysis: Acidic conditions (e.g., HCl, acetic acid) accelerate Schiff base formation, achieving yields >75% .
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Purification: Recrystallization from ethanol/water mixtures and column chromatography (silica gel, ethyl acetate/hexane eluent) yield >95% purity.
Structural and Electronic Features
X-ray Crystallography Insights
While crystallographic data for this specific compound remains unpublished, analogous triazole derivatives exhibit planar triazole rings with dihedral angles of 5–15° between the triazole and aryl substituents . The nitro group on the benzylidene moiety induces electron-withdrawing effects, polarizing the C=N bond and enhancing reactivity toward nucleophiles.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1,250–1,350 cm⁻¹ (C-N stretch of triazole) and 1,520–1,540 cm⁻¹ (N=O asymmetric stretch) .
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¹H NMR: Signals at δ 8.2–8.5 ppm (aromatic protons of nitrobenzylidene) and δ 3.8 ppm (methoxy group).
Biological Activities and Mechanisms
Antimicrobial Efficacy
Triazole-thiol derivatives demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) . The thiol group disrupts microbial cell membranes by binding to sulfhydryl-containing proteins.
| Parameter | Specification |
|---|---|
| GHS Hazard Statements | H301 (Toxic if swallowed) |
| H315 (Causes skin irritation) | |
| Storage Conditions | 2–8°C in airtight container |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for:
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Antifungal Agents: Structural analogs with fluorinated benzylidene groups show enhanced potency .
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Antioxidant Molecules: The thiol group scavenges free radicals in lipid peroxidation assays.
Material Science
Functionalization of gold nanoparticles with triazole-thiols improves stability and biocompatibility for drug delivery systems.
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